molecular formula C20H22N2O4 B5363765 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide

Numéro de catalogue B5363765
Poids moléculaire: 354.4 g/mol
Clé InChI: OYXIJWPQSSWQBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone lysine methyltransferase. G9a is involved in the epigenetic regulation of gene expression, and its overexpression has been linked to various diseases, including cancer. BIX-01294 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mécanisme D'action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide inhibits the activity of G9a, a histone lysine methyltransferase that is involved in the epigenetic regulation of gene expression. G9a catalyzes the methylation of histone H3 lysine 9 (H3K9), which is associated with gene repression. This compound binds to the SET domain of G9a and inhibits its activity, leading to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell differentiation and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition to cancer, this compound has been studied for its potential therapeutic applications in other diseases, including HIV, Huntington's disease, and schizophrenia.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to use in cell culture and animal models. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it is not very specific, and it can inhibit other histone lysine methyltransferases besides G9a. Another limitation is that it has poor solubility in water, which can make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide. One direction is to develop more specific inhibitors of G9a that do not inhibit other histone lysine methyltransferases. Another direction is to study the effects of this compound in combination with other drugs or therapies. This compound has been shown to enhance the effects of certain chemotherapy drugs in cancer cells. Another direction is to study the effects of this compound in animal models of various diseases. This compound has shown promise in animal models of cancer, HIV, Huntington's disease, and schizophrenia. Finally, another direction is to study the potential side effects of this compound in humans. While this compound has been extensively studied in vitro and in animal models, its safety and efficacy in humans have not been fully established.

Méthodes De Synthèse

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The synthesis is a complex process that requires expertise in organic chemistry.

Applications De Recherche Scientifique

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This compound has also been shown to induce cell differentiation and apoptosis in cancer cells. In addition to cancer, this compound has been studied for its potential therapeutic applications in other diseases, including HIV, Huntington's disease, and schizophrenia.

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c23-20(21-17-5-6-18-19(13-17)26-12-11-25-18)16-3-1-15(2-4-16)14-22-7-9-24-10-8-22/h1-6,13H,7-12,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXIJWPQSSWQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.